Cas no 13538-42-6 (2-Aminoisonicotinamide)

2-Aminoisonicotinamide 化学的及び物理的性質
名前と識別子
-
- 2-Aminoisonicotinamide
- 2-Amino-4-pyridinecarboxamide
- 2-AMINO-ISONICOTINAMIDE
- 2-Aminopyridine-4-carboxamide
- NSC 522597
- 2-AMINO-ISONICOTIMIDE
- 2-AMino-4-pyridinecarbaMide
- 4-Pyridinecarboxamide,2-amino-(9CI)
- 4-Pyridinecarboxamide,2-amino-
- 4-PYRIDINECARBOXAMIDE, 2-AMINO-
- NSC522597
- 2-amino isonicotinamide
- PubChem16603
- 2-azanylpyridine-4-carboxamide
- AGSDASDGMNDAIE-UHFFFAOYSA-N
- 2-Amino-isonicotinamide, AldrichCPR
- SBB069897
- 6322AA
- TRA0
- AKOS009462419
- BS-42193
- 13538-42-6
- AKOS032949421
- amino-(2-amino-pyridin-4-yl)-methanol
- AB16207
- AC-31917
- FT-0657319
- EN300-51952
- SCHEMBL446809
- DTXSID50326005
- A806929
- AMY5663
- MFCD03791262
- CS-0008763
- Z733874990
- NSC-522597
- SY017536
- A2899
- DB-025837
-
- MDL: MFCD03791262
- インチ: 1S/C6H7N3O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10)
- InChIKey: AGSDASDGMNDAIE-UHFFFAOYSA-N
- SMILES: O=C(C1C([H])=C([H])N=C(C=1[H])N([H])[H])N([H])[H]
- BRN: 115924
計算された属性
- 精确分子量: 137.05900
- 同位素质量: 137.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- Surface Charge: 0
- 互变异构体数量: 4
- トポロジー分子極性表面積: 82
じっけんとくせい
- Color/Form: ソリッド
- 密度みつど: 1.323±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 256-258 ºC
- Boiling Point: 360.1 °C at 760 mmHg
- フラッシュポイント: 171.6℃
- Solubility: 溶出度(44 g/l)(25ºC)、
- すいようせい: Slightly soluble in water.
- PSA: 82.00000
- LogP: 1.04420
- Solubility: 未確定
2-Aminoisonicotinamide Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H301+H311+H331
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 25-36-43
- セキュリティの説明: S22-S36/37
-
危険物標識:
- Risk Phrases:R20/22
- 安全术语:S22;S24/25
- HazardClass:IRRITANT
- 包装グループ:III
2-Aminoisonicotinamide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-Aminoisonicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-51952-10.0g |
2-aminopyridine-4-carboxamide |
13538-42-6 | 95% | 10.0g |
$132.0 | 2023-07-10 | |
abcr | AB174248-5 g |
2-Aminopyridine-4-carboxamide; 97% |
13538-42-6 | 5g |
€222.00 | 2022-09-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853374-1g |
2-Amino-4-pyridinecarboxamide |
13538-42-6 | ≥97% | 1g |
¥249.30 | 2022-01-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078721-250mg |
2-Aminoisonicotinamide |
13538-42-6 | 98% | 250mg |
¥195 | 2023-04-15 | |
Fluorochem | 217791-5g |
2-Aminoisonicotinamide |
13538-42-6 | 95% | 5g |
£127.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HZ518-1g |
2-Aminoisonicotinamide |
13538-42-6 | 98% | 1g |
404.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018198-5g |
2-Aminoisonicotinamide |
13538-42-6 | 97% | 5g |
1527.0CNY | 2021-07-07 | |
Chemenu | CM178730-25g |
2-Amino-isonicotinamide |
13538-42-6 | 97% | 25g |
$299 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018198-25g |
2-Aminoisonicotinamide |
13538-42-6 | 97% | 25g |
5201.0CNY | 2021-07-07 | |
Enamine | EN300-51952-0.25g |
2-aminopyridine-4-carboxamide |
13538-42-6 | 95% | 0.25g |
$19.0 | 2023-07-10 |
2-Aminoisonicotinamide 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-Aminoisonicotinamideに関する追加情報
Introduction to 2-Aminoisonicotinamide (CAS No. 13538-42-6)
2-Aminoisonicotinamide, identified by its Chemical Abstracts Service (CAS) number 13538-42-6, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic amide derivative has garnered attention due to its structural uniqueness and potential therapeutic applications. The compound belongs to the isonicotinamide family, which is well-known for its role in drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
The molecular structure of 2-Aminoisonicotinamide consists of a pyridine ring fused with a carboxamide group, making it a versatile scaffold for medicinal chemistry modifications. This structural motif allows for interactions with various biological targets, including enzymes and receptors, which are pivotal in modulating physiological pathways. The presence of both amino and amide functional groups enhances its reactivity, enabling further derivatization to develop novel bioactive molecules.
In recent years, 2-Aminoisonicotinamide has been extensively studied for its pharmacological properties. One of the most compelling areas of research involves its potential as an antiviral agent. Studies have demonstrated that derivatives of isonicotinamide can inhibit viral replication by targeting essential enzymes involved in the viral life cycle. For instance, modifications to the 2-Aminoisonicotinamide core have led to compounds with enhanced activity against RNA viruses, such as those responsible for hepatitis C and influenza.
Moreover, the compound has shown promise in the context of anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Preclinical studies indicate that 2-Aminoisonicotinamide can modulate inflammatory pathways by interacting with transcription factors and cytokine receptors. This capability makes it a valuable candidate for developing drugs that address inflammation-related pathologies.
The synthesis of 2-Aminoisonicotinamide involves multi-step organic reactions, typically starting from readily available pyridine derivatives. The process often includes functional group transformations such as nitration, reduction, and amidation to achieve the desired structure. Advances in synthetic methodologies have improved the efficiency and scalability of producing this compound, facilitating its use in both academic research and industrial applications.
Recent breakthroughs in computational chemistry have further accelerated the discovery of new derivatives of 2-Aminoisonicotinamide. Molecular modeling techniques allow researchers to predict the binding affinity and pharmacokinetic properties of modified structures before conducting wet lab experiments. This approach not only saves time but also enhances the likelihood of identifying compounds with optimized therapeutic profiles.
In addition to its pharmaceutical applications, 2-Aminoisonicotinamide has found utility in biochemical research as a tool compound. Its ability to serve as a precursor for more complex molecules makes it indispensable in drug discovery pipelines. Researchers often use it as a starting point to explore novel chemical entities with tailored biological activities.
The safety profile of 2-Aminoisonicotinamide is another critical aspect that has been thoroughly evaluated. Preliminary toxicology studies suggest that the compound exhibits low toxicity at therapeutic doses, making it a favorable candidate for further development. However, comprehensive safety assessments are still ongoing to ensure its suitability for clinical use.
The future prospects of 2-Aminoisonicotinamide are promising, with ongoing research exploring its potential in treating neurological disorders and cancer. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it an attractive candidate for neuropharmacological applications. Similarly, its role in modulating signaling pathways involved in cancer cell proliferation suggests its potential as an anticancer agent.
In conclusion, 2-Aminoisonicotinamide (CAS No. 13538-42-6) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and diverse biological activities position it as a key player in addressing various health challenges. As research continues to uncover new therapeutic applications, this compound is poised to make substantial contributions to medicine and biotechnology.
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